molecular formula C15H15ClN4O B2679499 (2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide CAS No. 1961202-16-3

(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide

Cat. No. B2679499
CAS RN: 1961202-16-3
M. Wt: 302.76
InChI Key: HTJZAXLVDWOJOL-DJKKODMXSA-N
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Description

“(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide” is a chemical compound with the molecular formula C15H15ClN4O . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound consists of a hydrazinecarboximidamide group attached to a benzylidene group, which is further connected to a (4-chlorobenzyl)oxy group . The molecular weight is 302.76.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 302.76. Other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the current resources.

Scientific Research Applications

Synthesis and Structural Modifications

The synthesis of compounds related to "(2E)-2-{3-[(4-chlorobenzyl)oxy]benzylidene}hydrazinecarboximidamide" often involves condensation reactions with aromatic aldehydes, acetic anhydride, or reactions with hydroxylamine and alkylamines. These processes yield a variety of derivatives, including triazolo-fused azoles and chalcones. For instance, Badr et al. (1988) explored the condensation and cyclization reactions of 2-hydrazinobenzoxazole and related compounds, yielding triazolo- and triazino-fused ketones and chalcones upon reaction with aromatic aldehydes (Badr, Mahmoud, Mahgoub, & Hozien, 1988).

Biological Activities

Compounds derived from "this compound" have been evaluated for various biological activities, including antimicrobial and antitumor properties. For example, Gouda et al. (2010) synthesized new thiazole and pyrazole derivatives, assessing their antimicrobial effectiveness, with some showing promising results (Gouda, Berghot, Abd El-Ghani, & Khalil, 2010). Additionally, Easmon et al. (2006) studied the antitumor activities of 2-benzoxazolyl hydrazones, identifying compounds with effective inhibition of cancer cell proliferation (Easmon, Pürstinger, Thies, Heinisch, & Hofmann, 2006).

Advanced Applications

Further research delves into the synthesis of novel compounds with enhanced biological activities. For instance, Babahan et al. (2014) investigated vicinal dioxime ligands containing thiosemicarbazone units, evaluating their in vitro anti-neoplastic activity against human leukemia cell lines. This study demonstrated significant antiproliferative effects, highlighting the therapeutic potential of such compounds (Babahan, Özmen, Orhan, Kazar, & Değirmenci, 2014).

Safety and Hazards

Sigma-Aldrich provides this product to researchers but does not collect analytical data for it. The buyer assumes responsibility to confirm product identity and/or purity . As with all chemicals, appropriate safety precautions should be taken when handling this compound.

properties

IUPAC Name

2-[(E)-[3-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O/c16-13-6-4-11(5-7-13)10-21-14-3-1-2-12(8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJZAXLVDWOJOL-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)C=NN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)OCC2=CC=C(C=C2)Cl)/C=N/N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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